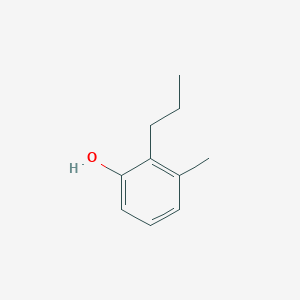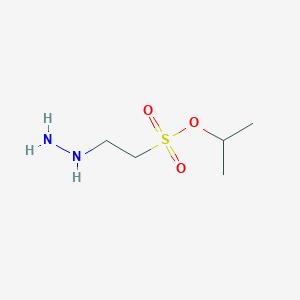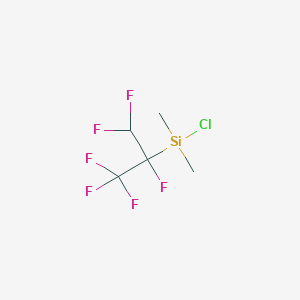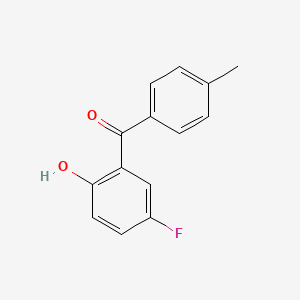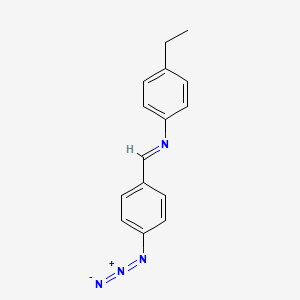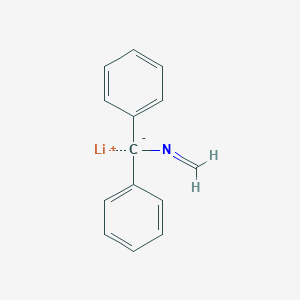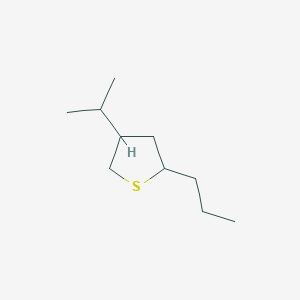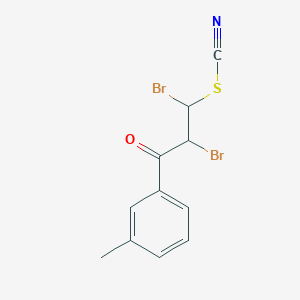
1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate is an organic compound characterized by the presence of bromine, a methyl-substituted phenyl group, a ketone, and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate typically involves the bromination of alkenes or alkynes. One common method is the use of dimethyl sulfoxide (DMSO) and oxalyl bromide, which provides mild conditions, low cost, and short reaction times . The reaction can be conducted at room temperature using a simple thiourea catalyst and 1,3-dibromo 5,5-dimethylhydantoin as a stable halogen source .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using reagents such as potassium bromide and orthoperiodic acid in dichloromethane-water mixtures . These methods ensure high yields and efficient production of the desired dibromo compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include oxo derivatives, debrominated compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-(3-methylphenyl)-3-oxopropyl thiocyanate involves its interaction with molecular targets through its bromine and thiocyanate groups. These interactions can lead to the formation of reactive intermediates that affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Dibromo-3-phenylpropane: Similar structure but lacks the methyl group and thiocyanate functionality.
1,2-Dibromo-3-(4-methylphenyl)-3-oxopropyl thiocyanate: Similar but with a different position of the methyl group on the phenyl ring.
Properties
CAS No. |
62584-37-6 |
|---|---|
Molecular Formula |
C11H9Br2NOS |
Molecular Weight |
363.07 g/mol |
IUPAC Name |
[1,2-dibromo-3-(3-methylphenyl)-3-oxopropyl] thiocyanate |
InChI |
InChI=1S/C11H9Br2NOS/c1-7-3-2-4-8(5-7)10(15)9(12)11(13)16-6-14/h2-5,9,11H,1H3 |
InChI Key |
CZLFKSVMTKUYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C(SC#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


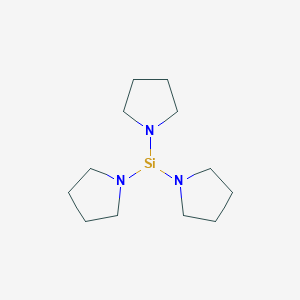
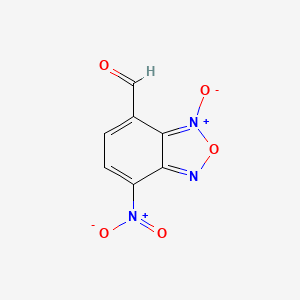
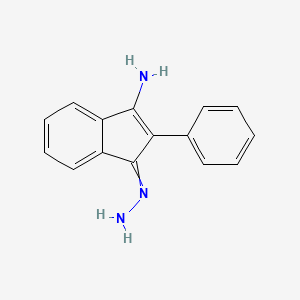
![[1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14530439.png)
![Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate](/img/structure/B14530441.png)
![2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14530457.png)
![6-[4-(Benzylideneamino)-5-phenyl-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14530469.png)
